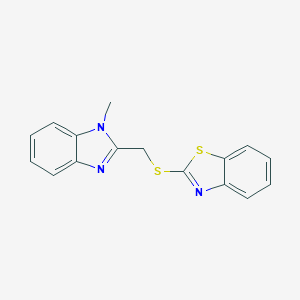

2-(1-Methyl-1H-benzoimidazol-2-ylmethylsulfanyl)-benzothiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(1-Methyl-1H-benzoimidazol-2-ylmethylsulfanyl)-benzothiazole is an organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of both benzimidazole and benzothiazole moieties, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1H-benzoimidazol-2-ylmethylsulfanyl)-benzothiazole typically involves the condensation of 2-mercaptobenzothiazole with 2-chloromethyl-1-methylbenzimidazole under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-benzoimidazol-2-ylmethylsulfanyl)-benzothiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield corresponding reduced products.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzimidazole or benzothiazole moieties can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran (THF).

Substitution: Alkyl halides, aryl halides, and various nucleophiles in solvents like DMF or DMSO.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced benzimidazole or benzothiazole derivatives.

Substitution: Substituted benzimidazole or benzothiazole derivatives with various functional groups.

Scientific Research Applications

2-(1-Methyl-1H-benzoimidazol-2-ylmethylsulfanyl)-benzothiazole has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatments.

Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1H-benzoimidazol-2-ylmethylsulfanyl)-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

- 2-(1-Methyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride

- 2-(1-Methyl-1H-benzimidazol-2-yl)-ethylamine hydrochloride

- 2-(1-Methyl-1H-benzimidazol-2-yl)-ethanol dihydrate

Uniqueness

2-(1-Methyl-1H-benzoimidazol-2-ylmethylsulfanyl)-benzothiazole is unique due to the presence of both benzimidazole and benzothiazole moieties, which confer distinct chemical and biological properties. This dual functionality allows the compound to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to similar compounds that contain only one of these moieties.

Biological Activity

2-(1-Methyl-1H-benzoimidazol-2-ylmethylsulfanyl)-benzothiazole, a compound featuring both benzimidazole and benzothiazole moieties, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Molecular Weight: 252.37 g/mol

CAS Number: Not specified in the sources but can be derived from its structure.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing benzothiazole have shown effectiveness against various bacterial strains. A study highlighted that thiazole and benzimidazole derivatives demonstrated potent antibacterial activities against pathogens such as Staphylococcus aureus and Escherichia coli .

Antifungal Activity

The compound's structural components suggest potential antifungal activity. Benzothiazole derivatives have been reported to inhibit fungal growth, particularly against Candida albicans and Aspergillus niger. The mechanism often involves disruption of fungal cell wall synthesis .

Anticancer Potential

Emerging studies have suggested that similar compounds may possess anticancer properties. For example, certain benzimidazole derivatives have been evaluated for their cytotoxic effects on cancer cell lines. A notable study found that compounds with a benzimidazole scaffold inhibited cell proliferation in various cancer models, including breast and lung cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds in this class often act as enzyme inhibitors. For instance, tyrosinase inhibition is a noted mechanism, which is crucial for applications in hyperpigmentation treatments .

- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis. This has been demonstrated in studies where benzimidazole derivatives triggered apoptotic pathways in human cancer cell lines.

- Reactive Oxygen Species (ROS) Generation : Certain benzothiazole derivatives are known to increase ROS levels within cells, contributing to their cytotoxic effects against cancer cells.

Study 1: Antimicrobial Efficacy

A study published in the International Journal of Biological Chemistry Sciences investigated the synthesis and antimicrobial activity of thiazolo[3,2-a]benzimidazole derivatives. The results indicated that these compounds exhibited significant antibacterial activity against Haemonchus contortus and Candida albicans, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .

Study 2: Anticancer Activity

In a recent investigation published in ACS Omega, researchers synthesized novel acetamide derivatives based on benzothiazole and evaluated their cytotoxicity against various cancer cell lines. The findings revealed that certain derivatives significantly inhibited cell viability at concentrations as low as 5 µM, showcasing their potential as anticancer agents .

Properties

IUPAC Name |

2-[(1-methylbenzimidazol-2-yl)methylsulfanyl]-1,3-benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3S2/c1-19-13-8-4-2-6-11(13)17-15(19)10-20-16-18-12-7-3-5-9-14(12)21-16/h2-9H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKWHBXMJRSNVSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1CSC3=NC4=CC=CC=C4S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.